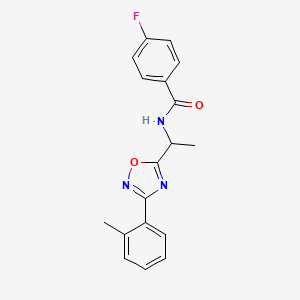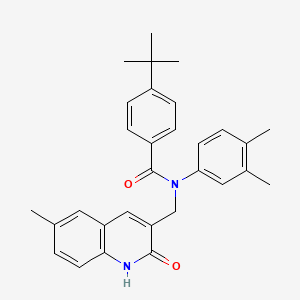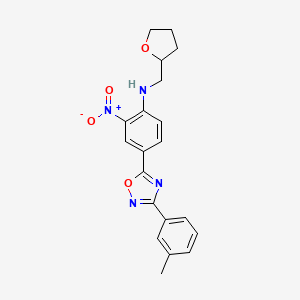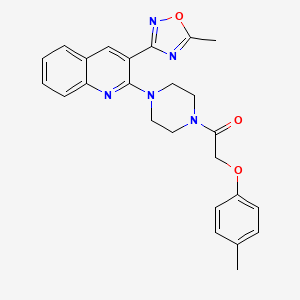
4-fluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
科学的研究の応用
4-fluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity in vitro against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's disease.
作用機序
The mechanism of action of 4-fluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in vitro. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-fluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for research involving 4-fluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One area of interest is the development of this compound as a potential treatment for cancer. Further studies are needed to determine the optimal dosage, potential side effects, and efficacy of this compound in animal models and clinical trials. Another area of interest is the potential use of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to determine the mechanism of action and potential efficacy of this compound in animal models and clinical trials. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective anticancer and anti-inflammatory agents.
合成法
The synthesis of 4-fluoro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been reported in several research articles. One method involves the reaction of 4-fluorobenzoyl chloride with 3-(o-tolyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate and dimethylformamide to yield the final product.
特性
IUPAC Name |
4-fluoro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-5-3-4-6-15(11)16-21-18(24-22-16)12(2)20-17(23)13-7-9-14(19)10-8-13/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCPPWOCMCWTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
![N-(5-chloro-2-phenoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693389.png)




![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B7693434.png)

![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
